Cas no 89717-64-6 (4-bromo-5-nitro-1H-pyrazole)

4-bromo-5-nitro-1H-pyrazole structure
4-bromo-5-nitro-1H-pyrazole structure
Produktname:4-bromo-5-nitro-1H-pyrazole
CAS-Nr.:89717-64-6
MF:C3H2BrN3O2
MW:191.970879077911
MDL:MFCD01114992
CID:591743
PubChem ID:606370

4-bromo-5-nitro-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Bromo-3-nitropyrazole
    • 4-Bromo-3-nitro-1H-pyrazole
    • 1H-Pyrazole, 4-bromo-3-nitro-
    • 4-Bromo-5-nitro-1H-pyrazole
    • 4-Bromo-3-nitro pyrazole
    • WEQNDTYVEHMMMX-UHFFFAOYSA-N
    • bromonitropyrazole
    • Pyrazole, 4-bromo-3-nitro-
    • 4-Bromo-3-nitro-1H-pyrazole #
    • BBL039424
    • SBB000303
    • STK315897
    • 4869AC
    • PB10187
    • ST005617
    • BL009916
    • ST24181
    • 4-Bromo-3-nitro-1H-pyrazole (ACI)
    • DB-028751
    • CS-W008972
    • AC-31206
    • SCHEMBL20449351
    • 89717-64-6
    • MFCD01114992
    • AKOS025394904
    • DTXSID40345684
    • CS1143
    • EN300-51462
    • DS-13976
    • SY064048
    • Z275170218
    • SCHEMBL319993
    • AKOS000304499
    • 4-bromo-5-nitro-1H-pyrazole
    • MDL: MFCD01114992
    • Inchi: 1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
    • InChI-Schlüssel: WEQNDTYVEHMMMX-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C(Br)=CNN=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 190.933
  • Monoisotopenmasse: 190.933
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 125
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 74.5
  • XLogP3: 1.1

Experimentelle Eigenschaften

  • Dichte: 2.156
  • Schmelzpunkt: 197-198 ºC

4-bromo-5-nitro-1H-pyrazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM188627-5g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 95%+
5g
$195 2023-02-01
Chemenu
CM188627-25g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 95%+
25g
$253 2024-07-21
eNovation Chemicals LLC
D493888-10G
4-bromo-5-nitro-1H-pyrazole
89717-64-6 97%
10g
$125 2024-06-05
Apollo Scientific
OR302098-1g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6
1g
£19.00 2025-02-19
Chemenu
CM188627-5g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 95+%
5g
$160 2021-08-05
eNovation Chemicals LLC
D541336-50g
4-Bromo-3-nitro pyrazole
89717-64-6 97%
50g
$520 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
CS10009-10G
4-bromo-5-nitro-1H-pyrazole
89717-64-6 97%
10g
¥ 1,399.00 2023-04-13
eNovation Chemicals LLC
Y1190217-5g
4-Bromo-3-nitropyrazole
89717-64-6 97%
5g
$190 2023-09-03
eNovation Chemicals LLC
Y1292839-5g
4-Bromo-5-nitro-1H-pyrazole
89717-64-6 95%
5g
$260 2024-07-28
Enamine
EN300-51462-5.0g
4-bromo-3-nitro-1H-pyrazole
89717-64-6 95%
5g
$165.0 2023-05-03

4-bromo-5-nitro-1H-pyrazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Acetic acid
Referenz
Cyclic meso-ionic compounds. Part 21. The examination of nitro derivatives of meso-ionic heterocycles as potential pharmaceuticals
Newton, Christopher G.; Ollis, W. David; Podmore, Michael L.; Wright, Derek E., Journal of the Chemical Society, 1984, (1), 63-7

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Nitropyrazoles. 5. Synthesis of 4-substituted 3-nitropyrazoles from 3-amino-4-pyrazolecarbonitrile
Vinogradov, V. M.; Cherkasova, T. I.; Dalinger, I. L.; Shevelev, S. A., Izvestiya Akademii Nauk, 1993, (9), 1616-1618

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  12 h, 55 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  10 min, rt
Referenz
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors
Zou, Chan; Xiong, Yu; Huang, Lu-Yi; Song, Chun-Li; Wu, Xiao-Ai; et al, Chemical Biology & Drug Design, 2016, 87(4), 569-574

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium bromide Solvents: Chloroform ,  Water ;  30 °C
Referenz
The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*
Lyalin, B. V.; Petrosyan, V. A., Chemistry of Heterocyclic Compounds (New York, 2014, 49(11), 1599-1610

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  2 min, 28 - 34 °C; 34 °C → 50 °C; 1 h, 50 °C; cooled
1.2 Reagents: Water ;  15 min, cooled
Referenz
Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7
Swain, Nigel. A. ; Batchelor, Dave; Beaudoin, Serge; Bechle, Bruce M.; Bradley, Paul A.; et al, Journal of Medicinal Chemistry, 2017, 60(16), 7029-7042

4-bromo-5-nitro-1H-pyrazole Raw materials

4-bromo-5-nitro-1H-pyrazole Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89717-64-6)4-bromo-5-nitro-1H-pyrazole
A22350
Reinheit:99%/99%
Menge:25g/100g
Preis ($):178.0/589.0